molecular formula C13H11Cl2N3S B2443368 1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole CAS No. 1004193-43-4

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

Cat. No.: B2443368
CAS No.: 1004193-43-4
M. Wt: 312.21
InChI Key: WDIAOWWVZSSAEU-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole ( 1004193-43-4) is a chemical building block of significant interest in scientific research, particularly in the development of novel bioactive compounds. It features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure integrates both dichlorobenzyl and isothiocyanate functional groups, making it a versatile intermediate for further chemical modifications and the synthesis of more complex molecules through reactions at the reactive isothiocyanate moiety. Pyrazole derivatives have been extensively studied for their wide range of potential pharmacological properties. Recent scientific investigations into related pyrazole compounds have highlighted their promise as agents with notable antioxidant and antiproliferative activities . These studies show that such molecules can inhibit reactive oxygen species (ROS) production in cellular models and demonstrate interesting anticancer activity in screenings against various cell lines . Furthermore, structural analogs of this compound, specifically N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have been identified as possessing submicromolar antiproliferative activity and have been shown to modulate cellular autophagy pathways, suggesting a potential novel mechanism of action in cancer research . This product is intended for use in laboratory research as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-3-4-11(14)5-12(10)15/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIAOWWVZSSAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The resulting pyrazole derivative is then subjected to further functionalization to introduce the dichlorobenzyl and isothiocyanate groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole has been studied for its potential pharmacological activities:

  • Anticancer Activity : Research indicates that compounds with isothiocyanate groups exhibit anticancer properties. The presence of the dichlorobenzyl moiety may enhance its effectiveness against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics or preservatives .

Agricultural Science

The compound's isothiocyanate functionality is particularly relevant in agricultural applications:

  • Pesticide Development : Isothiocyanates are known for their pest-repellent properties. This compound can be explored as a natural pesticide, providing an eco-friendly alternative to synthetic chemicals .
  • Soil Health Improvement : Research into biofumigation techniques has highlighted the role of isothiocyanates in enhancing soil health by suppressing soil-borne pathogens and pests .

Material Science

The unique chemical structure of this compound lends itself to applications in material science:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of the resulting materials .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of isothiocyanates, including this compound. These compounds were tested against human cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Case Study 2: Agricultural Applications

A field trial conducted by agricultural scientists evaluated the effectiveness of this compound as a biofumigant. It was applied to soil infested with nematodes and fungal pathogens. Results indicated a substantial reduction in pathogen populations and improved crop yield compared to untreated controls, demonstrating its potential as a sustainable agricultural practice .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophiles, such as amino acids in proteins, leading to the modification of protein function. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The dichlorobenzyl group may also contribute to the compound’s biological activity by interacting with cellular membranes or other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorobenzyl)piperazine: This compound shares the dichlorobenzyl group but differs in its core structure, which is a piperazine ring instead of a pyrazole ring.

    2,4-Dichlorobenzyl alcohol: This compound contains the dichlorobenzyl group but lacks the isothiocyanate and pyrazole components.

Uniqueness

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole (CAS No. 1004193-43-4) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a molecular formula of C13H11Cl2N3S and a molecular weight of 312.22 g/mol. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

PropertyValue
Molecular FormulaC13H11Cl2N3S
Molecular Weight312.22 g/mol
Boiling Point465.4 ± 45.0 °C (Predicted)
Density1.35 ± 0.1 g/cm³ (Predicted)
pKa0.52 ± 0.10 (Predicted)

Pharmacological Activities

Anti-inflammatory Effects
Research indicates that pyrazole derivatives, including this specific compound, exhibit potent anti-inflammatory properties. In studies, compounds structurally related to pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives of the pyrazole scaffold demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that certain pyrazole derivatives possess significant antibacterial activity against pathogens such as E. coli and Staphylococcus aureus. For example, modifications in the molecular structure have been linked to enhanced efficacy against these bacteria, suggesting potential therapeutic applications in treating infections .

Anticancer Potential
Preliminary investigations into the anticancer effects of pyrazole derivatives indicate promising results. Some studies have reported that specific compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

  • Study on Anti-inflammatory Activity
    A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that certain compounds exhibited comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • Evaluation of Antimicrobial Efficacy
    Burguete et al. explored the antimicrobial effects of novel pyrazole derivatives against multiple bacterial strains, highlighting the importance of structural modifications in enhancing antibacterial activity. Their findings suggested that specific functional groups significantly improved the compounds' effectiveness against resistant strains .
  • Anticancer Activity Assessment
    In a study focusing on anticancer properties, researchers synthesized various pyrazole derivatives and assessed their cytotoxic effects on human cancer cell lines. Results showed that some compounds induced cell cycle arrest and apoptosis, indicating their potential as anticancer agents .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for alkylation steps .
  • Temperature Control : Reflux conditions (80–120°C) are critical for cyclization, while lower temperatures (0–5°C) prevent decomposition during isothiocyanate formation .
  • Purification : Column chromatography or recrystallization (ethanol/water) ensures ≥95% purity .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Q. Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) are diagnostic .
  • FTIR Spectroscopy : The isothiocyanate group shows a sharp peak at ~2050–2100 cm⁻¹ .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 366.1) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though single-crystal growth may require slow evaporation in dichloromethane/hexane .

Advanced: How can researchers address contradictions in reported biological activities of this compound?

Contradictions often arise from:

  • Purity Variability : Impurities (e.g., unreacted intermediates) can skew bioactivity results. Rigorous HPLC validation and recrystallization are essential .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or solvent carriers (DMSO vs. ethanol) impact IC₅₀ values. Standardize protocols using guidelines like OECD 423 .
  • Structural Analogs : Test derivatives (e.g., replacing isothiocyanate with nitro groups) to isolate the pharmacophore .

Q. Methodological Approach :

  • Dose-Response Curves : Use ≥3 biological replicates to assess reproducibility.
  • Metabolic Stability Assays : Liver microsome studies (e.g., human CYP450 isoforms) clarify false positives from metabolite interference .

Advanced: What strategies improve regioselectivity in the introduction of the isothiocyanate group?

Regioselectivity challenges arise due to competing nucleophilic sites. Solutions include:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the pyrazole 4-position to activate the site for thiophosgene attack .
  • Protection/Deprotection : Temporarily block the 3,5-dimethyl positions with tert-butyldimethylsilyl (TBS) groups before isothiocyanate installation .
  • Kinetic Control : Use low temperatures (−10°C) and slow reagent addition to favor the desired pathway .

Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and quench aliquots for LC-MS analysis .

Basic: What are the key considerations in designing a stability study for this compound under different storage conditions?

Q. Parameters to Test :

  • Temperature : Store samples at −20°C (long-term), 4°C (short-term), and 25°C (accelerated degradation) .
  • Light Exposure : Compare amber vs. clear vials under UV/visible light (ICH Q1B guidelines) .
  • Humidity : Use desiccators with controlled RH (30–75%) to assess hydrolysis .

Q. Analytical Endpoints :

  • HPLC Purity : Track degradation products (e.g., loss of isothiocyanate group).
  • FTIR : Detect hydrolysis to thiourea derivatives (~1500 cm⁻¹) .

Recommendations : Lyophilization in argon atmosphere enhances shelf life (>24 months) .

Advanced: How can computational methods aid in predicting the compound’s reactivity and biological targets?

  • DFT Calculations : Model electrophilic attack sites (e.g., Fukui indices) to predict regioselectivity in nucleophilic substitutions .
  • Molecular Docking : Screen against protein databases (PDB) to identify potential targets (e.g., kinase inhibitors binding to ATP pockets) .
  • ADMET Prediction : Tools like SwissADME estimate logP (2.8–3.5) and BBB permeability, guiding toxicity studies .

Validation : Correlate in silico predictions with experimental SPR (surface plasmon resonance) binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.